molecular formula C15H16F3NO2 B12233025 8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol

8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12233025
M. Wt: 299.29 g/mol
InChI Key: OIBJUGMUBWERHR-UHFFFAOYSA-N
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Description

8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that features a bicyclic structure with a trifluoromethyl group attached to a benzoyl moiety. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis techniques that ensure high yield and purity. These methods would typically employ advanced catalytic processes and optimized reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a trifluoromethyl group and a benzoyl moiety attached to the 8-azabicyclo[3.2.1]octane scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H16F3NO2

Molecular Weight

299.29 g/mol

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H16F3NO2/c16-15(17,18)10-3-1-2-9(6-10)14(21)19-11-4-5-12(19)8-13(20)7-11/h1-3,6,11-13,20H,4-5,7-8H2

InChI Key

OIBJUGMUBWERHR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)C(F)(F)F)O

Origin of Product

United States

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